Methyl 3,4-dichloro-2-methylbenzoate
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Overview
Description
Methyl 3,4-dichloro-2-methylbenzoate is an organic compound with the chemical formula C₉H₈Cl₂O₂. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one methyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dichloro-2-methylbenzoate typically involves the esterification of 3,4-dichloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., amines yield amides).
Reduction: Methyl 3,4-dichloro-2-methylbenzyl alcohol.
Oxidation: 3,4-dichloro-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3,4-dichloro-2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,4-dichloro-2-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichlorobenzoate
- Methyl 3,5-dichlorobenzoate
- Methyl 2,6-dichlorobenzoate
Comparison
Methyl 3,4-dichloro-2-methylbenzoate is unique due to the specific positioning of its chlorine and methyl substituents on the benzene ring. This unique structure influences its reactivity and interaction with other molecules, making it distinct from other dichlorobenzoate derivatives .
Properties
Molecular Formula |
C9H8Cl2O2 |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 3,4-dichloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 |
InChI Key |
ULPNWCXEVOVDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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